molecular formula C10H16N4O2 B13849571 Ethyl 4-(4h-1,2,4-triazol-4-yl)piperidine-1-carboxylate

Ethyl 4-(4h-1,2,4-triazol-4-yl)piperidine-1-carboxylate

Cat. No.: B13849571
M. Wt: 224.26 g/mol
InChI Key: HDSKELJXNYHANS-UHFFFAOYSA-N
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Description

Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl piperidine-1-carboxylate with a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide or tetrahydrofuran. The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane
  • 4-(4H-1,2,4-triazol-4-yl)benzoic acid
  • 4-(4H-1,2,4-triazol-4-yl)methane

Comparison: Ethyl 4-(4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is unique due to its piperidine ring, which imparts different chemical and biological properties compared to other triazole derivatives. The presence of the piperidine ring can enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 4-(1,2,4-triazol-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C10H16N4O2/c1-2-16-10(15)13-5-3-9(4-6-13)14-7-11-12-8-14/h7-9H,2-6H2,1H3

InChI Key

HDSKELJXNYHANS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C=NN=C2

Origin of Product

United States

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